Cas no 206054-37-7 (2-Chloro-N-(2-nitrophenyl)propanamide)

2-Chloro-N-(2-nitrophenyl)propanamide is a specialized organic compound featuring a chloro-substituted propanamide backbone linked to a 2-nitrophenyl group. This structure imparts reactivity suitable for applications in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules. The presence of both chloro and nitro functional groups enhances its utility in nucleophilic substitution and reduction reactions. Its well-defined molecular framework ensures consistent performance in controlled reactions, making it valuable for research and pharmaceutical development. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable use in laboratory settings.
2-Chloro-N-(2-nitrophenyl)propanamide structure
206054-37-7 structure
商品名:2-Chloro-N-(2-nitrophenyl)propanamide
CAS番号:206054-37-7
MF:C9H9N2O3Cl
メガワット:228.632
MDL:MFCD05263129
CID:3106675
PubChem ID:3850279

2-Chloro-N-(2-nitrophenyl)propanamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-(2-nitrophenyl)propanamide
    • EN300-08469
    • CS-0307833
    • SR-01000050438
    • STK502484
    • AKOS005171050
    • FC114011
    • DTXSID301286979
    • VS-14306
    • Propanamide, 2-chloro-N-(2-nitrophenyl)-
    • 2-chloro-N-(2-nitrophenyl)-propionamide
    • 2-chloro-N-(2-nitrophenyl)propanamide
    • H22053
    • SR-01000050438-1
    • 206054-37-7
    • BBL037604
    • Z56968767
    • ALBB-002366
    • MFCD05263129
    • MDL: MFCD05263129
    • インチ: InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H,11,13)
    • InChIKey: RUGNNTYZTSTHKK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 228.0301698Da
  • どういたいしつりょう: 228.0301698Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2-Chloro-N-(2-nitrophenyl)propanamide セキュリティ情報

2-Chloro-N-(2-nitrophenyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB404793-10 g
2-Chloro-N-(2-nitrophenyl)propanamide
206054-37-7
10g
€1074.00 2023-04-25
TRC
C378735-500mg
2-Chloro-N-(2-nitrophenyl)propanamide
206054-37-7
500mg
$ 185.00 2022-04-01
abcr
AB404793-1 g
2-Chloro-N-(2-nitrophenyl)propanamide
206054-37-7
1g
€239.00 2023-04-25
Enamine
EN300-08469-0.1g
2-chloro-N-(2-nitrophenyl)propanamide
206054-37-7 96%
0.1g
$19.0 2023-10-28
Enamine
EN300-08469-1.0g
2-chloro-N-(2-nitrophenyl)propanamide
206054-37-7 96%
1g
$55.0 2023-05-01
Enamine
EN300-08469-10.0g
2-chloro-N-(2-nitrophenyl)propanamide
206054-37-7 96%
10g
$175.0 2023-05-01
Aaron
AR00I4N5-2.5g
Propanamide, 2-chloro-N-(2-nitrophenyl)-
206054-37-7 95%
2.5g
$152.00 2025-01-25
A2B Chem LLC
AI44725-500mg
2-Chloro-n-(2-nitrophenyl)propanamide
206054-37-7 96%
500mg
$81.00 2024-04-20
abcr
AB404793-5g
2-Chloro-N-(2-nitrophenyl)propanamide; .
206054-37-7
5g
€637.00 2025-02-17
1PlusChem
1P00I4ET-5g
Propanamide, 2-chloro-N-(2-nitrophenyl)-
206054-37-7 96%
5g
$245.00 2023-12-19

2-Chloro-N-(2-nitrophenyl)propanamide 関連文献

2-Chloro-N-(2-nitrophenyl)propanamideに関する追加情報

Introduction to 2-Chloro-N-(2-nitrophenyl)propanamide (CAS No. 206054-37-7)

2-Chloro-N-(2-nitrophenyl)propanamide, identified by the Chemical Abstracts Service Number (CAS No.) 206054-37-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by the presence of a carbonyl group linked to a nitrogen atom, which is further connected to an alkyl or aryl group. The structural features of 2-Chloro-N-(2-nitrophenyl)propanamide make it a versatile intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory pathways.

The molecular structure of this compound consists of a propanamide backbone substituted with a chloro group at the alpha position and a 2-nitrophenyl moiety at the nitrogen terminus. The chloro group enhances electrophilicity, making the molecule susceptible to nucleophilic substitution reactions, while the nitrophenyl group introduces electron-withdrawing effects, influencing electronic properties and potential interactions with biological targets. Such structural attributes are critical in designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

In recent years, 2-Chloro-N-(2-nitrophenyl)propanamide has been explored as a key intermediate in the development of novel therapeutic agents. Its application in medicinal chemistry stems from its ability to serve as a precursor for more complex scaffolds. For instance, researchers have leveraged this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The nitrophenyl group, in particular, has been associated with enhanced binding affinity to certain enzymes and receptors, making it a valuable component in drug design.

One of the most compelling aspects of 2-Chloro-N-(2-nitrophenyl)propanamide is its role in the synthesis of molecules targeting neurological disorders. The nitro group can modulate neurotransmitter activity by either enhancing or inhibiting reuptake mechanisms. This property has been exploited in the development of potential treatments for conditions such as depression and anxiety disorders. Furthermore, the propanamide moiety is known to contribute to metabolic stability, ensuring that once administered, the drug remains active within the biological system for an extended period.

Recent advancements in computational chemistry have further highlighted the significance of 2-Chloro-N-(2-nitrophenyl)propanamide as a building block. Molecular modeling studies have demonstrated that modifications to its structure can fine-tune its interactions with biological targets. For example, computational docking experiments have shown that subtle alterations in the chloro-substituted position can enhance binding affinity to specific proteases involved in inflammation. These insights have guided synthetic strategies aimed at optimizing bioactivity while minimizing off-target effects.

The pharmaceutical industry has also recognized the potential of CAS No. 206054-37-7 in developing next-generation therapeutics. Its structural versatility allows for rapid derivatization into compounds with diverse pharmacological profiles. Researchers are particularly interested in exploring its applications in oncology, where modified versions of this compound have shown promise in inhibiting key enzymes involved in tumor proliferation. The ability to rapidly screen libraries derived from this scaffold has accelerated drug discovery pipelines, enabling faster identification of lead compounds.

From a synthetic chemistry perspective, 2-Chloro-N-(2-nitrophenyl)propanamide offers unique advantages due to its reactivity and stability under various conditions. The presence of both chloro and nitro functional groups provides multiple sites for chemical modification, allowing chemists to tailor molecular properties as needed. Additionally, its compatibility with modern synthetic techniques such as transition-metal catalysis has made it an attractive candidate for large-scale production.

The safety profile of CAS No 206054-37-7 is another critical consideration in its application across different research domains. While preliminary studies suggest moderate solubility and stability under standard conditions, further investigations are warranted to fully understand its behavior under physiological conditions. Collaborative efforts between synthetic chemists and biologists are essential to ensure that derivatives derived from this compound exhibit favorable pharmacokinetic properties.

In conclusion, 2-Chloro-N-(2-nitrophenyl)propanamide (CAS No 206054-37-7) represents a promising intermediate in pharmaceutical research with diverse applications spanning neurological disorders to oncology. Its unique structural features enable tailored modifications aimed at enhancing bioactivity while minimizing adverse effects. As computational methods continue to evolve, this compound will remain at forefront of drug discovery efforts providing new opportunities for therapeutic innovation.

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